molecular formula C15H15F3N6O B2776258 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine CAS No. 2415504-28-6

2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2776258
CAS No.: 2415504-28-6
M. Wt: 352.321
InChI Key: YSWMVXYTISGCNM-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 4-pyrimidin-2-ylpiperazine in the presence of a suitable condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under mild conditions . The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O/c1-10-21-11(9-12(22-10)15(16,17)18)13(25)23-5-7-24(8-6-23)14-19-3-2-4-20-14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWMVXYTISGCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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